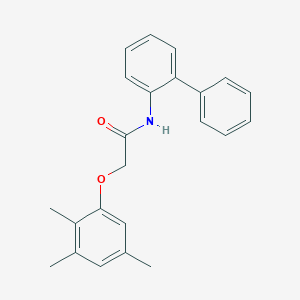
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as BTAA, is a chemical compound with potential applications in scientific research. BTAA is a derivative of acetanilide and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide inhibits the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Furthermore, N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its potential as a cancer therapeutic. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. Furthermore, N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory effects, which can be useful in the study of inflammatory diseases. However, one limitation of using N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is the development of more efficient synthesis methods with higher yields. Another direction is the investigation of the mechanism of action of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide, particularly its effects on histone deacetylases. Furthermore, the potential of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide as a cancer therapeutic should be further investigated, including its efficacy in animal models and its potential side effects. Finally, the anti-inflammatory effects of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide should be studied in the context of inflammatory diseases.
Méthodes De Synthèse
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide can be synthesized using various methods, including the reaction of 2-bromoacetophenone with 2,3,5-trimethylphenol in the presence of a base, followed by reaction with an amine. Another method involves the reaction of 2-acetylphenol with 2,3,5-trimethylphenol in the presence of a base, followed by reaction with an acid chloride. The yield of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide using these methods ranges from 50-80%.
Applications De Recherche Scientifique
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells. Furthermore, N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases, which play a role in cancer progression.
Propriétés
Formule moléculaire |
C23H23NO2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-(2-phenylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H23NO2/c1-16-13-17(2)18(3)22(14-16)26-15-23(25)24-21-12-8-7-11-20(21)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,24,25) |
Clé InChI |
KMIINCZHYDULHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296582.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296583.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296584.png)
![4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296585.png)

![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B296590.png)


![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)
![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-6-(2,3-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296598.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)